O-(3-Fluorophenyl)-L-serine
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Overview
Description
O-(3-Fluorophenyl)-L-serine is an organic compound that features a fluorine atom attached to the phenyl ring of the serine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluorophenyl)-L-serine typically involves the coupling of a 3-fluorophenyl group with L-serine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-fluorophenyl with a halogenated serine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
O-(3-Fluorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(3-Fluorophenyl)-L-serine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(3-Fluorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
O-(4-Fluorophenyl)-L-serine: Similar structure but with the fluorine atom at the para position.
O-(3-Chlorophenyl)-L-serine: Similar structure but with a chlorine atom instead of fluorine.
O-(3-Bromophenyl)-L-serine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
O-(3-Fluorophenyl)-L-serine is unique due to the presence of the fluorine atom at the meta position, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFDCGIOGHIVSX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)OC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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